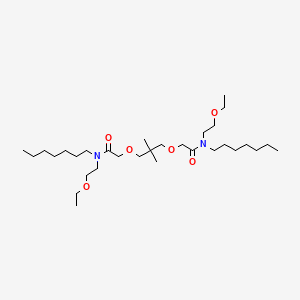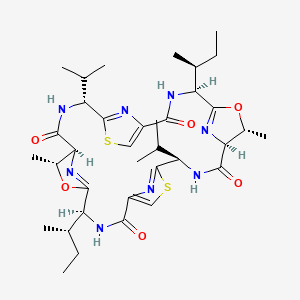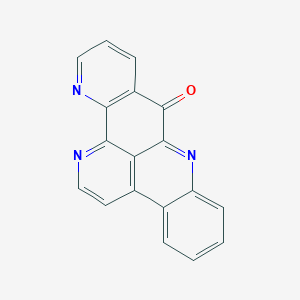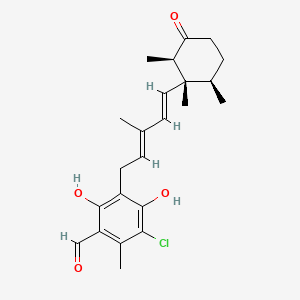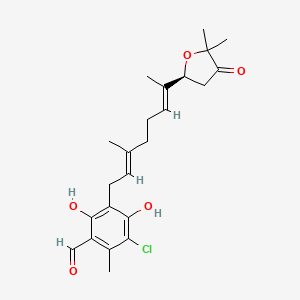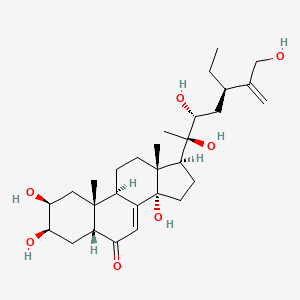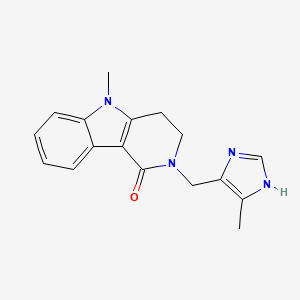
阿洛司亭
概述
描述
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe, chronic irritable bowel syndrome (IBS) in women with diarrhea as the main symptom . It works by blocking the action of serotonin in the intestines, which slows the movement of stools (bowel movements) through the intestines .
Molecular Structure Analysis
Alosetron has been studied using high-resolution cryo-EM structures. These studies assessed the stability of ligand-binding poses and drug-target interactions over time . The molecular structure of Alosetron is also available on various databases .Physical And Chemical Properties Analysis
Alosetron is a small molecule with a chemical formula of C17H18N4O. Its average weight is 294.351 and its mono-isotopic weight is 294.148061218 . It is considered a synthetic organic compound .科学研究应用
Alosetron: Scientific Research Applications
Irritable Bowel Syndrome (IBS) Management: Alosetron is primarily used for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D) in women. It works by blocking the serotonin 5-HT3 receptors, which play a key role in gut motility and visceral sensitivity. Clinical trials have demonstrated its efficacy in reducing IBS symptoms, including abdominal pain, discomfort, and bowel urgency .
Visceral Pain Regulation: The drug’s antagonistic action on serotonin receptors helps regulate visceral pain, a common symptom in patients with IBS. By preventing neuronal depolarization that would normally result from receptor activation, Alosetron can effectively control this pain .
Colonic Transit Modulation: Alosetron has been shown to slow colonic transit time, which can be beneficial for patients with diarrhea-predominant IBS by allowing more time for water absorption and resulting in firmer stools .
Gastrointestinal Secretions: Research suggests that Alosetron may affect gastrointestinal secretions, contributing to its therapeutic effects in IBS-D patients by reducing diarrhea frequency .
Fecal Urgency and Incontinence: Studies have also focused on Alosetron’s impact on fecal urgency and incontinence, with findings indicating significant improvements in these distressing symptoms for patients undergoing therapy with the drug .
Clinical Utilization Patterns: Observational studies have been conducted to understand how Alosetron is used in real-world clinical settings, assessing factors such as dosing patterns, duration of therapy, and patient outcomes .
作用机制
Target of Action
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
Activation of 5-HT3 receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and gastrointestinal (GI) secretions, processes that are related to Irritable Bowel Syndrome (IBS) . By blocking these receptors, alosetron is able to effectively control IBS .
Biochemical Pathways
Alosetron, by inhibiting the activation of 5-HT3 receptors, modulates the serotonin-sensitive gastrointestinal (GI) processes . This results in the modulation of the enteric nervous system, affecting the regulation of visceral pain, colonic transit, and GI secretions .
Pharmacokinetics
Alosetron is rapidly absorbed from the GI tract with a bioavailability of 50-60% . It has a plasma half-life of 1.5 hours, but its effects last much longer . Alosetron binds with higher affinity and dissociates more slowly from 5-HT3 receptors compared to other 5-HT3 antagonists, which may account for its longer duration of action .
Result of Action
The molecular and cellular effects of alosetron’s action result in the modulation of the enteric nervous system. This leads to the control of symptoms of severe diarrhea-predominant IBS . By blocking the 5-HT3 receptors, alosetron is able to effectively control the regulation of visceral pain, colonic transit, and GI secretions .
Action Environment
The efficacy and safety of alosetron can be influenced by various factors. For instance, it is used only for the management of severe diarrhea-predominant IBS in women . Also, it was withdrawn from the US market due to reports of severe adverse effects, but was reintroduced with restricted conditions of use . These factors highlight the importance of considering the patient’s condition and the drug’s safety profile when using alosetron.
安全和危害
Alosetron has been associated with serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation. These events have resulted in hospitalization, and rarely, blood transfusion, surgery, and death . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZEAMFRNKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044278 | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.38e-01 g/L | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes. | |
| Record name | Alosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alosetron | |
CAS RN |
122852-42-0 | |
| Record name | Alosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)


